molecular formula C23H28N6OS2 B11657939 2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide

2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide

Cat. No.: B11657939
M. Wt: 468.6 g/mol
InChI Key: OOXQTSAMERAJPL-UHFFFAOYSA-N
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Description

2-{[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a tert-butylphenyl group, and an ethylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Introduction of the Tert-Butylphenyl Group: The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst such as aluminum chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction using a thiol compound.

    Formation of the Ethylcarbamothioyl Group: The ethylcarbamothioyl group is introduced through a reaction with ethyl isothiocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Thiol compounds, alkyl halides, polar solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives.

Scientific Research Applications

2-{[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfanyl group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-TERT-BUTYLPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE
  • 2-{[4-AMINO-5-(4-TERT-BUTYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENOXYPHENYL)ACETAMIDE
  • 2-{[4-ALLYL-5-(4-TERT-BUTYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H28N6OS2

Molecular Weight

468.6 g/mol

IUPAC Name

1-[[2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-ethylthiourea

InChI

InChI=1S/C23H28N6OS2/c1-5-24-21(31)27-25-19(30)15-32-22-28-26-20(29(22)18-9-7-6-8-10-18)16-11-13-17(14-12-16)23(2,3)4/h6-14H,5,15H2,1-4H3,(H,25,30)(H2,24,27,31)

InChI Key

OOXQTSAMERAJPL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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